molecular formula C10H6ClF3N2 B1427388 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline CAS No. 1422284-63-6

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline

Cat. No. B1427388
M. Wt: 246.61 g/mol
InChI Key: BCMNEUWJAPJFIW-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a quinazoline derivative . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is C10H6ClF3N2. Its average mass is 246.616 Da and its monoisotopic mass is 246.017166 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline are not detailed in the literature, quinazolinone derivatives have been noted for their wide range of biological activities, which may suggest various potential chemical reactions .

Scientific Research Applications

Synthesis and Biological Activity

Quinazoline derivatives, including those related to 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline, have been extensively studied for their potential biological activities and applications in drug discovery:

  • Synthesis of Quinazoline Derivatives

    Quinazoline derivatives exhibit a wide range of biological activities, making them of interest in medicinal chemistry. For instance, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline - 4, 6- diamine has shown potential biological activities in medicine, highlighting the importance of synthetic methods for these compounds (Ouyang et al., 2016).

  • Anticancer Activity

    Some quinazoline derivatives have been synthesized and characterized for their anticancer activity. Notably, compounds targeting EGFR-tyrosine kinase have been studied for their potential as antitumor agents (Noolvi & Patel, 2013).

  • Histamine H4 Receptor Inverse Agonists

    The discovery of quinazolines as histamine H4 receptor inverse agonists showcases their potential in developing therapies for inflammatory diseases. This research underscores the versatility of quinazoline derivatives in targeting various receptors (Smits et al., 2008).

  • Antimicrobial and Anti-inflammatory Activities

    Several studies have synthesized and evaluated quinazoline derivatives for antimicrobial and anti-inflammatory activities, demonstrating their potential in treating infections and inflammation (Dash et al., 2017).

Organic Synthesis and Chemical Properties

The chemical synthesis of quinazoline derivatives, including methods for introducing various functional groups, is a significant area of research:

  • Synthetic Methods

    Research on synthetic methods and optimization for producing quinazoline derivatives is crucial for developing more efficient and scalable processes. This includes studies on the synthesis of specific derivatives such as 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate for various quinazoline-based drugs (Xu Guangshan, 2011).

  • Chemical Reactions and Modifications

    The reactions of quinazoline and its derivatives with various nucleophiles and the exploration of their chemical properties provide insights into the versatility and reactivity of these compounds. This includes studies on the reactions of quinazoline derivatives with C-nucleophiles and the synthesis of compounds with potential antimycobacterial and photosynthesis-inhibiting activities (Azev et al., 2009).

Safety And Hazards

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-methyl-6-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c1-5-15-8-3-2-6(10(12,13)14)4-7(8)9(11)16-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMNEUWJAPJFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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